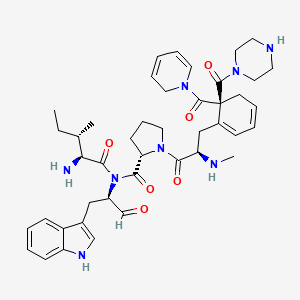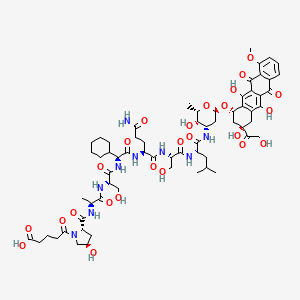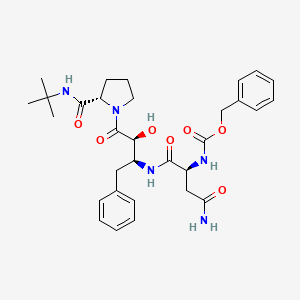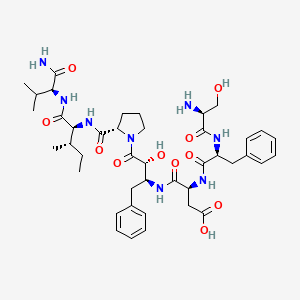![molecular formula C15H9FO3S B1673794 (11R)-3-fluoro-11-oxobenzo[b][1]benzothiepine-9-carboxylic acid CAS No. 89825-69-4](/img/structure/B1673794.png)
(11R)-3-fluoro-11-oxobenzo[b][1]benzothiepine-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11R)-3-fluoro-11-oxobenzo[b][1]benzothiepine-9-carboxylic acid is a complex organic compound with the molecular formula C15H9FO3S. It is characterized by the presence of a fluorine atom, a carboxylic acid group, and an oxide group attached to a dibenzo-thiepin structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11R)-3-fluoro-11-oxobenzo[b][1]benzothiepine-9-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dibenzo-thiepin core: This step involves the cyclization of appropriate aromatic precursors under acidic or basic conditions to form the dibenzo-thiepin structure.
Introduction of the fluorine atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions.
Oxidation: The final step involves the oxidation of the compound to introduce the oxide group, which can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(11R)-3-fluoro-11-oxobenzo[b][1]benzothiepine-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
(11R)-3-fluoro-11-oxobenzo[b][1]benzothiepine-9-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (11R)-3-fluoro-11-oxobenzo[b][1]benzothiepine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Dibenzo(b,f)thiepin-3-carboxylic acid-5-oxide: Lacks the fluorine atom, which may result in different chemical and biological properties.
8-Chlorodibenzo(b,f)thiepin-3-carboxylic acid-5-oxide:
Uniqueness
(11R)-3-fluoro-11-oxobenzo[b][1]benzothiepine-9-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
CAS No. |
89825-69-4 |
|---|---|
Molecular Formula |
C15H9FO3S |
Molecular Weight |
288.29 g/mol |
IUPAC Name |
3-fluoro-11-oxobenzo[b][1]benzothiepine-9-carboxylic acid |
InChI |
InChI=1S/C15H9FO3S/c16-12-5-6-13-10(7-12)3-1-9-2-4-11(15(17)18)8-14(9)20(13)19/h1-8H,(H,17,18) |
InChI Key |
SAHGCTPARQWSQG-HXUWFJFHSA-N |
SMILES |
C1=CC(=CC2=C1C=CC3=C(S2=O)C=CC(=C3)F)C(=O)O |
Canonical SMILES |
C1=CC(=CC2=C1C=CC3=C(S2=O)C=CC(=C3)F)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
8-fluorodibenzo(b,f)thiepin-3-carboxylic acid-5-oxide L 641953 L 641953, (S)-isomer L-641953 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-({[(3,5-Dichlorophenyl)amino]carbonyl}amino)phenoxy]-2-methylpropanoic acid](/img/structure/B1673716.png)
![(2S)-N-[(2S)-1-[[(2S)-1-[[(3R)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B1673717.png)

![1-[1-(2-methylpropyl)-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-[3-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B1673724.png)


![1-Ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one](/img/structure/B1673729.png)

methanone](/img/structure/B1673731.png)


